(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one
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Overview
Description
(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one is an organic compound with a complex structure that includes a benzyloxy group, an anilino group, and a phenyl group
Preparation Methods
The synthesis of (3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one typically involves multiple steps. One common method includes the reaction of 4-benzyloxyaniline with 3-phenyl-3-buten-2-one under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one can be compared with similar compounds such as:
4-(4-Substituted-anilino)quinoline derivatives: These compounds have similar structural features and are also studied for their biological activities.
1-(Benzyloxy)propan-2-one derivatives: These compounds undergo similar chemical reactions and have comparable applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is classified as an enone, which is known for its reactivity and ability to interact with various biological targets. Its molecular formula is C20H21N3O2, with a molecular weight of 335.40 g/mol. The structural formula highlights the presence of a phenyl group and an amine functional group, both of which are crucial for its biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, modulating their activity and leading to physiological effects.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies
-
Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, the compound was tested on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong potency compared to standard chemotherapeutics.
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Induction of apoptosis HeLa 15.0 Cell cycle arrest -
Anti-inflammatory Activity : A recent study evaluated the anti-inflammatory effects of the compound using LPS-stimulated macrophages. The results indicated a decrease in TNF-alpha and IL-6 production when treated with 20 µM of the compound.
Treatment Concentration (µM) TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 200 10 120 180 20 80 130
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. Preliminary findings suggest low acute toxicity, with no significant adverse effects observed in animal models at therapeutic doses.
Properties
IUPAC Name |
(Z)-3-phenyl-4-(4-phenylmethoxyanilino)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-18(25)23(20-10-6-3-7-11-20)16-24-21-12-14-22(15-13-21)26-17-19-8-4-2-5-9-19/h2-16,24H,17H2,1H3/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLQPPDYDWEYNE-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.